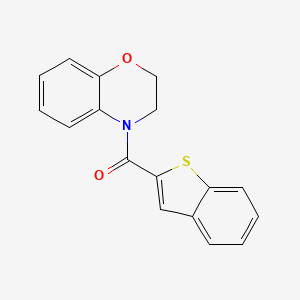![molecular formula C26H29NO8 B11053358 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11053358.png)
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. The starting materials might include 4-hydroxy-6-methyl-2H-pyran-2-one, 4-hydroxyphenethylamine, and 3,4,5-trimethoxybenzaldehyde. The synthetic route could involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.
Amidation: Forming the amide bond through reactions involving coupling agents like EDCI or DCC.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This could include:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Using catalysts to increase reaction efficiency and selectivity.
Automation: Employing automated systems for precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4 for oxidation reactions.
Reducing Agents: Such as NaBH4 or LiAlH4 for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of hydroxyl and methoxy groups suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests it might have activity against certain diseases or conditions, although specific studies would be needed to confirm this.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other amides or phenolic compounds with similar functional groups. Examples could include:
- 3-(4-hydroxyphenyl)-N-(2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)propanamide
- 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C26H29NO8 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C26H29NO8/c1-15-11-20(29)24(26(31)35-15)19(17-12-21(32-2)25(34-4)22(13-17)33-3)14-23(30)27-10-9-16-5-7-18(28)8-6-16/h5-8,11-13,19,28-29H,9-10,14H2,1-4H3,(H,27,30) |
Clé InChI |
PPBXSJWXJKOPFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-3,5-dimethyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11053297.png)
![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11053300.png)
![methyl 4-{3-ethoxy-1-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-oxopropyl}benzoate](/img/structure/B11053305.png)
![2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid](/img/structure/B11053312.png)
![3-[(naphthalen-2-ylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11053315.png)
![6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11053318.png)
![7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11053319.png)

![4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11053330.png)
![2-amino-2',5-dioxo-1-[4-(trifluoromethyl)phenyl]-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11053335.png)
![3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11053341.png)
![Methyl 2-({[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11053349.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053361.png)
